1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one
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Overview
Description
1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one is a piperidinone derivative that has garnered significant attention due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one typically involves the reaction of piperidin-4-one with benzyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities, but differ in their substituents and overall chemical properties.
Piperidinone derivatives: These compounds contain the piperidinone core and are used in various applications, including pharmaceuticals and agrochemicals.
Dimethylamino compounds: These compounds contain the dimethylamino group and are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties, which make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3Z)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNLRGKJASPTJG-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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